CDK2/Cyclin A Inhibition: Meriolin 5 Is 3.7-Fold More Potent Than Meriolin 3 and 27-Fold More Potent Than Variolin B
In recombinant human CDK2/cyclin A enzymatic assays using insect cell-expressed protein, meriolin 5 (1e) inhibited CDK2/cyclin A with an IC50 of 3 nM, compared to 11 nM for meriolin 3, 90 nM for meriolin 1, and 80 nM for variolin B [1][2]. This represents a 3.7-fold, 30-fold, and 27-fold potency advantage, respectively, establishing meriolin 5 as the most potent CDK2/cyclin A inhibitor among the early meriolin series and the natural product comparator.
| Evidence Dimension | CDK2/cyclin A enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | Meriolin 3 IC50 = 11 nM; Meriolin 1 IC50 = 90 nM; Variolin B IC50 = 80 nM |
| Quantified Difference | 3.7-fold vs. meriolin 3; 30-fold vs. meriolin 1; 27-fold vs. variolin B |
| Conditions | Human recombinant CDK2/cyclin A expressed in insect cells; [gamma-33P]ATP-based scintillation counting |
Why This Matters
For researchers requiring maximal CDK2 target engagement at minimal compound concentration, meriolin 5 provides a 3.7-fold potency margin over the more widely profiled meriolin 3, reducing the risk of off-target effects from elevated dosing.
- [1] BindingDB BDBM50371400. MERIOLIN 5: CDK2/cyclin A IC50 3 nM. Curated by ChEMBL, University of Oxford. View Source
- [2] BindingDB BDBM50371402. MERIOLIN 3: CDK2/cyclin A IC50 11 nM; BDBM50371404: MERIOLIN 1 IC50 90 nM; BDBM50398327: VARIOLIN B: CDK2 IC50 80 nM. Curated by ChEMBL. View Source
